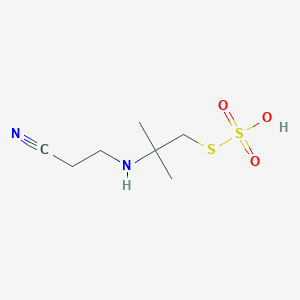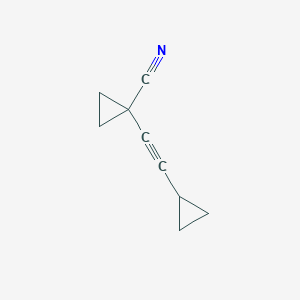
1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile is a unique organic compound characterized by its cyclopropane ring structure with an ethynyl and a nitrile group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith cyclopropanation reaction, where a zinc-copper couple and diiodomethane are used to convert alkenes into cyclopropanes . Another approach involves the Corey-Chaykovsky reaction, which uses sulfur ylides to achieve cyclopropanation .
Industrial Production Methods
Industrial production of cyclopropane derivatives often employs metal-catalyzed reactions. Palladium-catalyzed arylation of cyclopropanes is a notable method, providing access to diverse substituted cyclopropanes . The selective decarboxylation of 1-cyanocyclopropane-1-carboxylates is another efficient method for producing 2,3-disubstituted cyclopropane-1-carbonitriles .
化学反応の分析
Types of Reactions
1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclopropane derivatives.
科学的研究の応用
1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile involves its interaction with various molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate biological pathways and exert therapeutic effects.
類似化合物との比較
Similar Compounds
Cyclopropanecarbonitrile: A simpler analog with a single nitrile group attached to the cyclopropane ring.
1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile: Contains a hydroxyethyl group instead of an ethynyl group.
Uniqueness
1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile is unique due to its combination of a cyclopropane ring with both an ethynyl and a nitrile group
特性
分子式 |
C9H9N |
|---|---|
分子量 |
131.17 g/mol |
IUPAC名 |
1-(2-cyclopropylethynyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H9N/c10-7-9(5-6-9)4-3-8-1-2-8/h8H,1-2,5-6H2 |
InChIキー |
ZDSKJIYYCFKYBW-UHFFFAOYSA-N |
正規SMILES |
C1CC1C#CC2(CC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


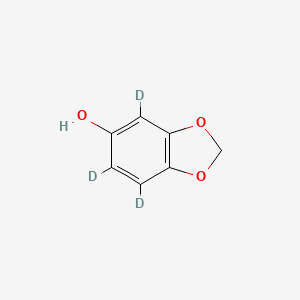

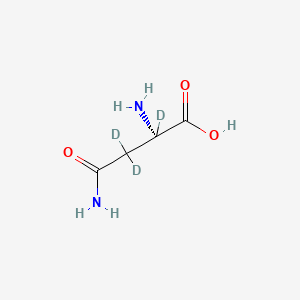

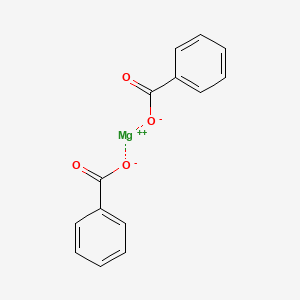
![5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13829148.png)
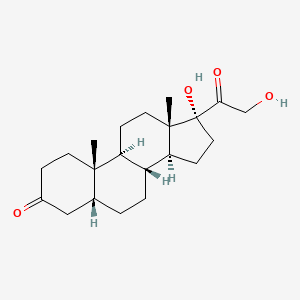
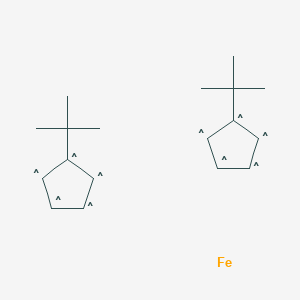
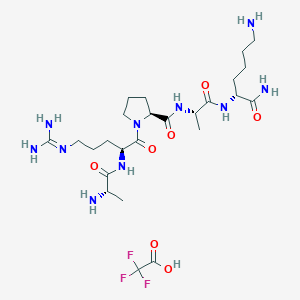


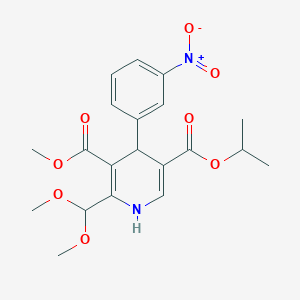
![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)
